molecular formula C20H26N4O B2926476 1-(4-(6-(2,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)-2-methylpropan-1-one CAS No. 1021070-38-1

1-(4-(6-(2,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)-2-methylpropan-1-one

Cat. No.: B2926476
CAS No.: 1021070-38-1
M. Wt: 338.455
InChI Key: IXRYSUYFIYFRHR-UHFFFAOYSA-N
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Description

1-(4-(6-(2,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)-2-methylpropan-1-one is a useful research compound. Its molecular formula is C20H26N4O and its molecular weight is 338.455. The purity is usually 95%.
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Scientific Research Applications

Metabolism and Disposition Studies

Metabolic profiling and disposition studies have been conducted on compounds with structural elements similar to 1-(4-(6-(2,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)-2-methylpropan-1-one. For example, L-735,524, a potent HIV-1 protease inhibitor, has been evaluated for its metabolic pathways and excretion patterns in humans, revealing insights into its major metabolic pathways including glucuronidation and N-oxidation (Balani et al., 1995). Such studies are crucial for understanding the biotransformation and elimination processes of new chemical entities, which is fundamental for drug development and safety evaluations.

Drug Interaction and Toxicology

Research on piperazine derivatives has also focused on their potential drug interactions and toxicological profiles. The understanding of how these compounds are metabolized and their possible interactions with other substances is essential for assessing their safety and efficacy as therapeutic agents. For instance, studies on the metabolism and disposition of drugs like BMS-690514, an ErbB/vascular endothelial growth factor receptor inhibitor, provide valuable information on its extensive metabolism and excretion pathways in humans, contributing to the knowledge base necessary for the development of safe and effective medications (Christopher et al., 2010).

Novel Therapeutic Applications

The exploration of novel therapeutic applications is another significant area of research for compounds with piperazine structures. The investigation into their pharmacological activities, such as receptor binding affinities, can lead to the identification of new therapeutic targets and the development of innovative treatments for various diseases. This research avenue is exemplified by the study of MT-45, a new psychoactive substance, highlighting the importance of understanding the pharmacological and toxicological properties of such compounds to mitigate potential health risks (Helander et al., 2014).

Properties

IUPAC Name

1-[4-[6-(2,4-dimethylphenyl)pyridazin-3-yl]piperazin-1-yl]-2-methylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O/c1-14(2)20(25)24-11-9-23(10-12-24)19-8-7-18(21-22-19)17-6-5-15(3)13-16(17)4/h5-8,13-14H,9-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXRYSUYFIYFRHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.